molecular formula C20H21N3O3S B269148 3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Cat. No. B269148
M. Wt: 383.5 g/mol
InChI Key: OYNVJYOEVDLVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound that has shown promising results in scientific research. The compound is synthesized through a specific method that involves the use of various reagents and solvents. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound may also modulate the immune system and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, the compound has been shown to modulate the immune system and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide. One direction is to further investigate the mechanism of action of the compound and its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study the potential toxicity and side effects of the compound in more detail. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use.

Synthesis Methods

The synthesis of 3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the use of various reagents and solvents. The process starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with 3-(morpholin-4-ylcarbonyl)phenylamine to form the intermediate product. The intermediate product is then reacted with methyl isothiocyanate to form the final product, this compound.

Scientific Research Applications

3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been studied extensively for its potential applications in scientific research. The compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-methyl-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H21N3O3S/c1-14-4-2-5-15(12-14)18(24)22-20(27)21-17-7-3-6-16(13-17)19(25)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3,(H2,21,22,24,27)

InChI Key

OYNVJYOEVDLVCY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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